7-Fluoro-2-(4-fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-FLUORO-2-[(4-FLUOROPHENYL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by the presence of fluorine atoms, a hydroxyl group, and a chromeno-pyrrole core structure
Preparation Methods
The synthesis of 7-FLUORO-2-[(4-FLUOROPHENYL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrrole core.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the phenyl groups: This step involves the use of Suzuki-Miyaura coupling reactions to attach the fluorophenyl and hydroxyphenyl groups to the core structure.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
7-FLUORO-2-[(4-FLUOROPHENYL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-FLUORO-2-[(4-FLUOROPHENYL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 7-FLUORO-2-[(4-FLUOROPHENYL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include:
7-chloro-2-[(4-fluorophenyl)methyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
7-bromo-2-[(4-fluorophenyl)methyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: The presence of a bromine atom can influence the reactivity and interactions of the compound.
The uniqueness of 7-FLUORO-2-[(4-FLUOROPHENYL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern and the presence of multiple functional groups, which contribute to its diverse range of applications and reactivity.
Properties
Molecular Formula |
C24H15F2NO4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
7-fluoro-2-[(4-fluorophenyl)methyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H15F2NO4/c25-15-5-1-13(2-6-15)12-27-21(14-3-8-17(28)9-4-14)20-22(29)18-11-16(26)7-10-19(18)31-23(20)24(27)30/h1-11,21,28H,12H2 |
InChI Key |
JJDJANQWDKNUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O)F |
Origin of Product |
United States |
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